molecular formula C15H11BrN4O B14874946 (Z)-N'-(3-amino-1H-isoindol-1-ylidene)-4-bromobenzohydrazide

(Z)-N'-(3-amino-1H-isoindol-1-ylidene)-4-bromobenzohydrazide

Cat. No.: B14874946
M. Wt: 343.18 g/mol
InChI Key: WRZZLMREGPHLSZ-UHFFFAOYSA-N
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Description

(Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-bromobenzohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of an isoindole moiety and a bromobenzohydrazide group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-bromobenzohydrazide typically involves the condensation of 3-amino-1H-isoindole with 4-bromobenzohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for (Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-bromobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-bromobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzohydrazide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzohydrazides.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-bromobenzohydrazide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In the medical field, (Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-bromobenzohydrazide could be explored for its therapeutic potential

Industry

In industry, this compound could be utilized in the development of new materials with specific properties. Its reactivity and structural characteristics make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of (Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-bromobenzohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s isoindole moiety may facilitate binding to specific sites, while the bromobenzohydrazide group could participate in various chemical interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(3-amino-1H-isoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile
  • (Z)-2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-pyrrolidin-1-ylpropanenitrile
  • (Z)-2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile

Uniqueness

(Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-bromobenzohydrazide stands out due to its specific combination of an isoindole moiety and a bromobenzohydrazide group. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C15H11BrN4O

Molecular Weight

343.18 g/mol

IUPAC Name

N-[(3-amino-2H-isoindol-1-yl)imino]-4-bromobenzamide

InChI

InChI=1S/C15H11BrN4O/c16-10-7-5-9(6-8-10)15(21)20-19-14-12-4-2-1-3-11(12)13(17)18-14/h1-8,18H,17H2

InChI Key

WRZZLMREGPHLSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=C2C=C1)N=NC(=O)C3=CC=C(C=C3)Br)N

Origin of Product

United States

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